法尼基单磷酸酯

描述

Farnesyl monophosphate, also known as farnesyl pyrophosphate (FPP) or farnesyl diphosphate (FDP), is an intermediate in the biosynthesis of terpenes and terpenoids such as sterols and carotenoids . It is also used in the synthesis of CoQ (part of the electron transport chain), as well as dehydrodolichol diphosphate (a precursor of dolichol, which transports proteins to the ER lumen for N-glycosylation) .

Synthesis Analysis

Farnesyl pyrophosphate synthase (a prenyl transferase) catalyzes sequential condensation reactions of dimethylallyl pyrophosphate with 2 units of 3-isopentenyl pyrophosphate to form farnesyl pyrophosphate . A sensitive and selective high-performance liquid chromatography tandem triple quadrupole mass spectrometry (LC-QQQ-MS) method for FPP in human plasma has been developed .

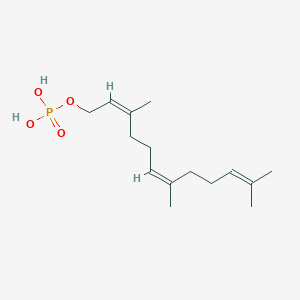

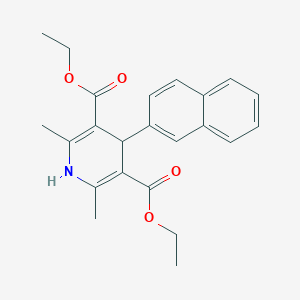

Molecular Structure Analysis

The molecular formula of Farnesyl monophosphate is C15H27O4P . The IUPAC name is [(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl] dihydrogen phosphate . The molecular weight is 302.35 g/mol .

Chemical Reactions Analysis

Farnesyl pyrophosphate, a metabolic intermediate of the cholesterol synthesis pathway, functions as a novel danger signal to trigger acute cell necrosis, and collaborates with activation of the cation channel TRPM2 to play an important role in brain ischemic injury .

Physical And Chemical Properties Analysis

Farnesyl monophosphate is a metabolite or derivative . The physico-chemical properties of Farnesyl monophosphate are available for small molecules and natural products (not peptides). Properties were generated using the CDK toolkit .

科学研究应用

酶促磷酸化和激酶活性

法尼基单磷酸酯在甲羟戊酸途径中起着至关重要的作用,特别是在大鼠肝微粒体的酶促磷酸化过程中。Bentinger 等人(1998 年)的研究重点是通过特定的激酶活性在大鼠肝中合成法尼基单磷酸酯,证明了其在代谢途径中的重要性 (Bentinger et al., 1998)。

抑制法尼基转移酶

法尼基单磷酸酯已被研究为法尼基转移酶的潜在抑制剂,法尼基转移酶是抗癌药物开发的目标。Clark 等人(2007 年)探索了法尼基单磷酸酯前药,展示了它们在抑制法尼基转移酶和影响特定细胞系中细胞周期的效力,表明在肿瘤学中具有潜在的治疗应用 (Clark et al., 2007)。

与细胞表面和核受体的相互作用

Liliom 等人(2006 年)研究了法尼基磷酸酯与细胞表面和核受体的相互作用。他们发现法尼基磷酸酯和二磷酸酯拮抗溶血磷脂酸引发的细胞内 Ca2+-动员,表明作为特定受体的调节剂的潜在作用,这可能对各种生物过程产生影响 (Liliom et al., 2006)。

法尼基焦磷酸合酶的变构抑制

对人法尼基焦磷酸合酶 (hFPPS) 变构抑制的研究已将法尼基单磷酸酯确定为关键参与者。Park 等人(2017 年)和 Marzinzik 等人(2015 年)探索了包括法尼基单磷酸酯类似物在内的新型法尼基焦磷酸合酶变构抑制剂化学类别,用于骨骼疾病以外的治疗应用,可能用于肿瘤学和抗感染药物开发 (Park et al., 2017), (Marzinzik et al., 2015)。

生物合成和在生物中的利用

法尼醇在烟草细胞培养物中用于固醇和倍半萜生物合成的过程包括将其转化为法尼基焦磷酸酯。Thai 等人(1999 年)证明法尼醇通过法尼基焦磷酸酯掺入固醇,显示了其在植物细胞的生物合成途径中的重要性 (Thai et al., 1999)。

作用机制

Phosphonates and bisphosphonates have proven their pharmacological utility as inhibitors of enzymes that metabolize phosphate and pyrophosphate substrates. The blockbuster class of drugs nitrogen-containing bisphosphonates represent one of the best-known examples. Widely used to treat bone-resorption disorders, these drugs work by inhibiting the enzyme farnesyl pyrophosphate synthase .

安全和危害

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

未来方向

Farnesyltransferase inhibitors exhibit encouraging signs of clinical activity in patients with advanced hematologic malignancies. New settings in which single-agent FTI therapy should ideally be investigated include previously untreated disease and minimal residual disease . The biomedical importance of the FOH and GGOH salvage pathway, stressing its biomedical importance .

属性

IUPAC Name |

[(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27O4P/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-19-20(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H2,16,17,18)/b14-9-,15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEWCKXBHSDCCT-FBXUGWQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CC/C(=C\COP(=O)(O)O)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15416-91-8 | |

| Record name | Farnesyl monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015416918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

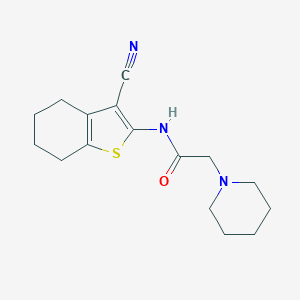

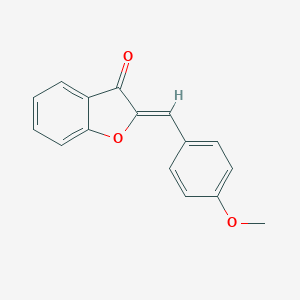

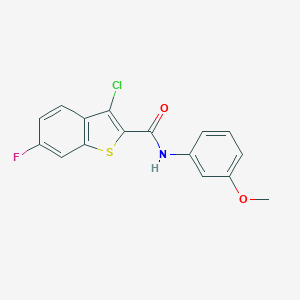

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

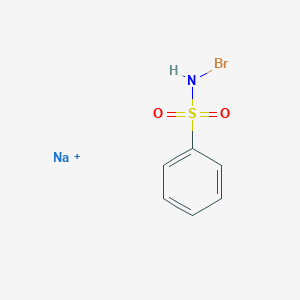

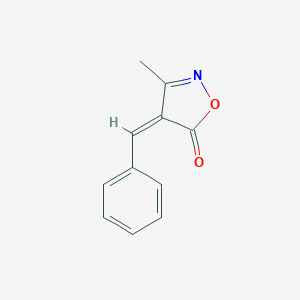

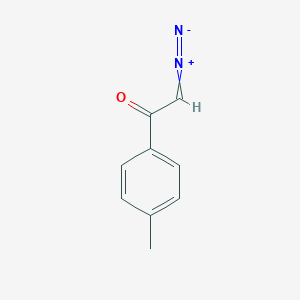

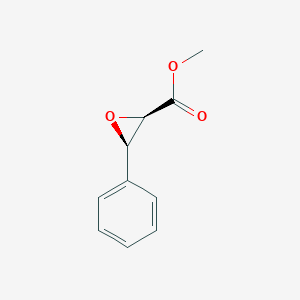

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-1-(6,8-dimethoxy-[1,3]dioxolo[4,5-h]quinolin-7-yl)-3-methylbutane-2,3-diol](/img/structure/B231972.png)

![4-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide](/img/structure/B231992.png)